![molecular formula C8H15N5 B1422770 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1247516-32-0](/img/structure/B1422770.png)
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Overview
Description
“1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine” is a chemical compound. It is an intermediate for the synthesis of ensitrelvir, a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of pyrazole derivatives, which are structurally similar . Another study reported the synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles .Molecular Structure Analysis
The crystal structure of a similar compound, “1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione”, has been reported . The molecular structure was established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine” are not available, studies on similar compounds provide insights. For instance, a study reported the reactions of 2-pyridine derivatives of 1,2,3-triazole .Scientific Research Applications
Synthesis of Nucleoside Analogues
This compound is used as a precursor in the synthesis of nucleoside analogues, which are vital components in antiviral and anticancer drugs. For example, it can be involved in the preparation of Ribavirin, a medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers .
Development of Antimicrobial Agents
The triazole ring present in the compound is known for its antimicrobial properties. Researchers utilize this compound to develop new antimicrobial agents that can act against resistant strains of bacteria and fungi .
Anti-Cancer Research
Compounds containing the 1,2,4-triazole moiety have been investigated for their potential use in cancer therapy. They are used to design and synthesize derivatives that show cytotoxic activity against various cancer cell lines .
Future Directions
The future directions for “1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine” could involve further exploration of its potential applications in the development of novel drugs, given its role as an intermediate in the synthesis of ensitrelvir . Further studies could also explore its potential biological activities and mechanisms of action.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with the heme moiety of cytochrome p450 enzymes .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes , it could influence a variety of metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
properties
IUPAC Name |
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISRJRDVXFGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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